molecular formula C17H17Cl2NO2 B4051649 N-(2,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)propanamide

N-(2,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)propanamide

Cat. No.: B4051649
M. Wt: 338.2 g/mol
InChI Key: OPGXFALPKICZSR-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C17H17Cl2NO2 and its molecular weight is 338.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.0636342 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Herbicidal Activity

A study focusing on the crystal structure and herbicidal activity of a structurally related compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, revealed its effective herbicidal properties. The compound was synthesized with a 66% yield, and its crystallographic data were thoroughly analyzed, demonstrating significant herbicidal activity. This research indicates the potential agricultural applications of similar compounds in controlling unwanted vegetation (Liu et al., 2008).

Antimicrobial Properties

Another research avenue for structurally similar compounds involves exploring their antimicrobial properties. Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment were synthesized, leading to the creation of compounds with notable antibacterial and antifungal activities. This study underscores the potential of such compounds in developing new antimicrobial agents, which could be crucial in addressing the global challenge of antimicrobial resistance (Baranovskyi et al., 2018).

Optical and Electronic Properties

Research on N-(2-chlorophenyl)-(1-propanamide) and related compounds has delved into their optical and electronic properties. One study synthesized N-(2-chlorophenyl)-(1-propanamide) and examined its nonlinear optical properties, showcasing its potential in electro-optic applications. The crystal growth, characterization, and successful demonstration of second harmonic generation highlight its utility in developing optical materials for technological applications (Prabhu et al., 2001).

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-10-6-11(2)8-14(7-10)22-12(3)17(21)20-16-9-13(18)4-5-15(16)19/h4-9,12H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGXFALPKICZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.